molecular formula C12H16N2O B1267611 1-Benzyl-1,4-diazepan-5-one CAS No. 55186-89-5

1-Benzyl-1,4-diazepan-5-one

Cat. No.: B1267611
CAS No.: 55186-89-5
M. Wt: 204.27 g/mol
InChI Key: DKNOPZCYIDBMNY-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Catalytic Reduction

1-Benzyl-1,4-diazepan-5-one is synthesized using microwave-assisted methods, leading to rapid and efficient production of 1,4-diazepane derivatives. This process is particularly useful for synthesizing 7-substituted-1,4-diazepin-5-ones. Catalytic reduction of these compounds yields 1,4-diazepan-5-ones and 1,4-diazepanes. Interestingly, when a phenyl group occupies the N-benzylic position, ring opening is observed during hydride reduction (Wlodarczyk et al., 2007).

Structural Characterization and Molecular Docking Studies

The compound has been structurally characterized and analyzed using various spectroscopic techniques. N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues show varying conformations, including chair and twist-boat conformations. Molecular docking studies suggest potential inhibitory activity against HIV-1 protease, and some compounds demonstrate moderate antibacterial activity (Sethuvasan et al., 2016).

Efflux Pump Inhibitor in Escherichia coli

1-Benzyl-1,4-diazepane acts as an efflux pump inhibitor (EPI) in Escherichia coli, especially in strains overexpressing AcrAB and AcrEF efflux pumps. It decreases the minimal inhibitory concentration of certain antibiotics and increases ethidium bromide accumulation, indicating its potential in combating antibiotic resistance (Casalone et al., 2020).

Synthesis and Docking Studies for Therapeutic Applications

1,4-Diazepin-5-one derivatives, including benzyl-diazepan-5-ones, are synthesized and structurally analyzed for their potential therapeutic applications. They show promise in areas like antimicrobial, anti-HIV, and anticancer activities. Crystal structures and conformational studies are critical in understanding their biological interactions (Velusamy et al., 2015).

Synthesis of σ1 Receptor Ligands

The synthesis of 1,4-diazepanes as σ1 receptor ligands, which have applications in neuroscience and pharmacology, is achieved through specific structural modifications. These compounds have been evaluated for their affinity and selectivity over related receptors, indicating their potential in drug development (Fanter et al., 2017).

Palladacycle Synthesis and Cytotoxicity Evaluation

This compound is involved in the synthesis of palladacycles, which are evaluated for their cytotoxic effects and potential as cathepsin B inhibitors. This highlights its role in the development of cancer-related treatments (Spencer et al., 2009).

Chemical Aspects Comparison with Other Benzodiazepines

The chemical aspects of 1,4-benzodiazepines, including this compound, are compared with other benzodiazepines like clobazam and diazepam. This comparison focuses on basicity, lipophilicity, and electronic charge distribution, providing insights into their pharmacological characteristics (Kuch, 1979).

Pharmacological Studies of Benzodiazepine Derivatives

N-alkyl-1,5-benzodiazepine-2-ones, including 1-benzyl derivatives, have been synthesized and subjected to in vivo pharmacological studies. These studies reveal their antihypoxic, tranquilizing, and anticonvulsant activities, suggesting their potential in therapeutic applications (Gaponov et al., 2016).

Tautomeric Equilibria and Antitumor Activity

The tautomeric equilibria in benzodiazepines, including this compound, are studied for their relevance in antitumor activity. This research provides insights into the DNA binding positions of benzodiazepines and their potential as antitumor agents (Pertejo et al., 2014).

Review of 1,5-Benzodiazepines in Medicinal Chemistry

A review of 1,5-benzodiazepines, including this compound, outlines their importance in medicinal chemistry due to their wide range of biological properties. This includes an overview of their synthesis, pharmacological activities, and applications in drug discovery (Mazimba & Molefe, 2015).

Continuous-Flow Synthesis for Drug Discovery

An efficient continuous-flow protocol has been developed for the synthesis of 1,4-benzodiazepin-5-ones, including this compound. This method is advantageous for generating compound libraries for drug discovery due to its high yield and the absence of purification steps (Viviano et al., 2015).

Privileged Scaffold in Medicinal Chemistry

1,3-Diazepine, a close relative of this compound, is highlighted as a privileged scaffold in medicinal chemistry. It is present in various biologically active compounds and is used in the design of compounds with a wide range of biological activities, including enzyme inhibitors and GPCR ligands (Malki et al., 2021).

Alkaline Hydrolysis Mechanism

The mechanism of alkaline hydrolysis of diazepam, a compound structurally related to this compound, is investigated. This research provides insights into the hydrolysis kinetics and structural identification of intermediate products (Yang, 1998).

Safety and Hazards

The safety information for 1-Benzyl-1,4-diazepan-5-one includes hazard statements H302, H312, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1,4-diazepan-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of human nitric oxide synthesis . It interacts with various enzymes and proteins, forming intermolecular N-H⋯O hydrogen bonds that link the molecules into dimers . These interactions are crucial for its inhibitory function, affecting the synthesis of nitric oxide, a critical signaling molecule in various physiological processes.

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli . This reduction in efflux enhances the accumulation of antibiotics within the bacterial cells, thereby potentiating their effects. Additionally, this compound influences cell signaling pathways and gene expression by decreasing the transcription of efflux pump genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an efflux pump inhibitor in Escherichia coli, increasing membrane permeability and decreasing the transcription of efflux pump genes . This mixed mechanism of action is distinct from other major efflux pump inhibitors, making this compound a unique compound in its class.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although specific details on its stability and degradation are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on cellular metabolism and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity . The precise transport mechanisms and distribution patterns are essential for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its inhibitory effects on nitric oxide synthesis and other biochemical processes.

Properties

IUPAC Name

1-benzyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPZCYIDBMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286376
Record name 1-benzyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55186-89-5
Record name 55186-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1,4-diazepan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (25 mL) was added to 1-benzyl-4-piperidone (10.14 g) in acetic acid (50 mL) at room temperature, and sodium azide (3.880 g) was added thereto at 0° C. over a period of 2 hours, followed by stirring at 5° C. for 25 hours. The reaction mixture was alkalinized through addition of aqueous sodium hydroxide, followed by partitioning by use of chloroform. The aqueous layer was extracted with chloroform. The organic layers were combined, and washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and then the residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as a solid (5.081 g, 47%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of 1-Benzyl-1,4-diazepan-5-one?

A1: The molecular formula of this compound is C12H16N2O []. While the abstract doesn't provide a visual representation of the structure, it describes a seven-membered diazepane ring in a chair conformation, with a benzyl group attached to one nitrogen. A carbonyl group (C=O) is present at the 5-position of the diazepane ring.

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The crystal structure reveals that this compound molecules interact with each other through hydrogen bonding []. Specifically, N—H⋯O hydrogen bonds link the molecules into dimers, and these dimers are further connected by C—H⋯O interactions to form infinite sheets.

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